molecular formula C7H8BrNO B2890922 2-(2-Bromopyridin-4-yl)ethanol CAS No. 1206250-17-0

2-(2-Bromopyridin-4-yl)ethanol

Cat. No.: B2890922
CAS No.: 1206250-17-0
M. Wt: 202.051
InChI Key: KUVLYVLUQDQVDS-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at the second position and an ethanol group at the fourth position of the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromopyridin-4-yl)ethanol can be synthesized through several methods. One common method involves the bromination of 4-pyridyl ethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding pyridyl ethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 2-(2-Bromopyridin-4-yl)acetaldehyde or 2-(2-Bromopyridin-4-yl)acetic acid.

    Reduction: 2-(2-Pyridyl)ethanol.

    Substitution: Various substituted pyridyl ethanols depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromopyridin-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-4-yl)ethanol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

2-(2-Bromopyridin-4-yl)ethanol can be compared with other similar compounds, such as:

    2-(2-Chloropyridin-4-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Iodopyridin-4-yl)ethanol: Similar structure but with an iodine atom instead of bromine.

    2-(2-Fluoropyridin-4-yl)ethanol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in this compound provides unique reactivity compared to its halogenated counterparts. Bromine is more reactive than chlorine and less reactive than iodine, offering a balance of reactivity and stability that can be advantageous in certain chemical reactions.

Properties

IUPAC Name

2-(2-bromopyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVLYVLUQDQVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206250-17-0
Record name 2-(2-bromopyridin-4-yl)ethan-1-ol
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